2-(Chloromethyl)-3,3-dimethylbut-1-ene 2-(Chloromethyl)-3,3-dimethylbut-1-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18250315
InChI: InChI=1S/C7H13Cl/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3
SMILES:
Molecular Formula: C7H13Cl
Molecular Weight: 132.63 g/mol

2-(Chloromethyl)-3,3-dimethylbut-1-ene

CAS No.:

Cat. No.: VC18250315

Molecular Formula: C7H13Cl

Molecular Weight: 132.63 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-3,3-dimethylbut-1-ene -

Specification

Molecular Formula C7H13Cl
Molecular Weight 132.63 g/mol
IUPAC Name 2-(chloromethyl)-3,3-dimethylbut-1-ene
Standard InChI InChI=1S/C7H13Cl/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3
Standard InChI Key PPDKUKMAVLLYHL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=C)CCl

Introduction

Synthesis and Manufacturing

Primary Synthetic Routes

  • Dehydrohalogenation of Trichloro Precursors:
    A patent describing the synthesis of 1,2-dichloro-3,3-dimethylbut-1-ene from 1,1,2-trichloro-3,3-dimethylbutane via dehydrochlorination in polar aprotic solvents (e.g., dimethylformamide) offers a potential template . By adjusting reaction conditions, similar elimination reactions could yield 2-(chloromethyl) derivatives.

  • Allylic Chlorination:
    Chlorination of 3,3-dimethylbut-1-ene using reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under radical conditions may introduce the chloromethyl group .

Optimized Reaction Conditions

Key parameters for high-yield synthesis include:

  • Temperature: 100–200°C to favor elimination over substitution .

  • Catalysts: Alkali metal halides (e.g., LiCl) accelerate dehydrochlorination .

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states .

Physicochemical Properties

Experimental and predicted properties from group contribution models are summarized below :

PropertyValueMethod/Source
Molecular Weight124.99 g/molExperimental
Boiling Point145–150°C (estimated)GCM Prediction
Critical Temperature580 K (estimated)GCM Prediction
Critical Pressure28 bar (estimated)GCM Prediction
Acentric Factor0.28GCM Prediction

The compound’s low polarity and moderate volatility suggest compatibility with non-polar solvents like hexane or toluene.

Reactivity and Applications

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., Grignard reagents, amines), yielding substituted derivatives. For example:
C6H11Cl+RMgXC6H11R+MgXCl\text{C6H11Cl} + \text{RMgX} \rightarrow \text{C6H11R} + \text{MgXCl}
Such reactions are pivotal in synthesizing branched hydrocarbons for lubricants .

Polymerization

The double bond participates in radical or cationic polymerization, forming polymers with pendent chloromethyl groups. These polymers serve as precursors for ion-exchange resins .

Agrochemical Intermediates

Structural analogs like 1,2-dichloro-3,3-dimethylbut-1-ene are intermediates in fungicides . By extension, 2-(chloromethyl)-3,3-dimethylbut-1-ene may derivatize into bioactive molecules through cross-coupling or oxidation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator